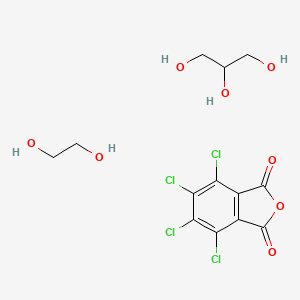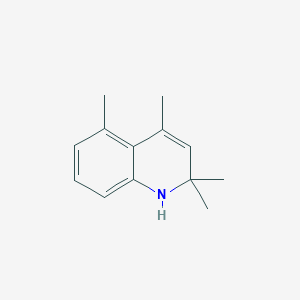
2,2,4,5-Tetramethyl-1,2-dihydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4,5-Tetramethyl-1,2-dihydroquinoline is a nitrogen-containing heterocyclic compound. It belongs to the class of dihydroquinolines, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The compound’s structure features a quinoline ring system with four methyl groups attached at the 2, 2, 4, and 5 positions, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,5-Tetramethyl-1,2-dihydroquinoline typically involves the condensation of aniline derivatives with ketones under acidic conditions. One common method is the Skraup synthesis, which uses aniline, glycerol, and nitroethane in the presence of concentrated sulfuric acid. This reaction proceeds through the formation of an intermediate quinoline, which is then reduced to the dihydroquinoline derivative.
Another method involves the use of metal-modified catalysts, such as zinc or copper-exchanged tungstophosphoric acid supported on γ-Al2O3. This approach allows for the condensation of aniline with acetone under milder conditions, resulting in high yields of the desired product .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts, such as sulfonic acid-type macroreticular cation exchange resins, is common to facilitate the reaction and minimize catalyst contamination in the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,2,4,5-Tetramethyl-1,2-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it back to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Friedel-Crafts alkylation and acylation reactions are performed using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Quinoline derivatives with various substituents.
Reduction: Tetrahydroquinoline derivatives.
Substitution: 4-aryl-1,2,3,4-tetrahydroquinoline derivatives.
Aplicaciones Científicas De Investigación
2,2,4,5-Tetramethyl-1,2-dihydroquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in developing drugs for various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of 2,2,4,5-Tetramethyl-1,2-dihydroquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exhibiting antioxidant properties .
Comparación Con Compuestos Similares
Similar Compounds
2,2,4-Trimethyl-1,2-dihydroquinoline: Similar in structure but lacks the methyl group at the 5-position.
2,2,4,6-Tetramethyl-1,2-dihydroquinoline: Similar but has an additional methyl group at the 6-position.
1,2,2,4,6-Pentamethyl-1,2-dihydroquinoline: Contains an extra methyl group at the 1-position
Uniqueness
2,2,4,5-Tetramethyl-1,2-dihydroquinoline is unique due to its specific methylation pattern, which influences its chemical reactivity and biological activity. The presence of four methyl groups at distinct positions provides steric hindrance and electronic effects that can enhance its stability and interaction with molecular targets compared to other dihydroquinoline derivatives .
Propiedades
Número CAS |
65811-14-5 |
|---|---|
Fórmula molecular |
C13H17N |
Peso molecular |
187.28 g/mol |
Nombre IUPAC |
2,2,4,5-tetramethyl-1H-quinoline |
InChI |
InChI=1S/C13H17N/c1-9-6-5-7-11-12(9)10(2)8-13(3,4)14-11/h5-8,14H,1-4H3 |
Clave InChI |
YEHVCZWLQKFIGC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC(NC2=CC=C1)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


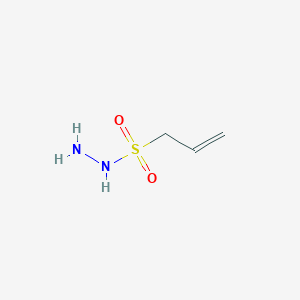


![Benzenesulfonic acid, 5-[[4-[2-[4-[[4-[2-(4-nitro-2-sulfophenyl)ethenyl]phenyl]-ONN-azoxy]-2-sulfophenyl]ethenyl]-3-sulfophenyl]-NNO-azoxy]-2-[2-[4-[[4-[2-(4-nitro-2-sulfophenyl)ethenyl]-3-sulfophenyl]-ONN-azoxy]-2-sulfophenyl]ethenyl]-](/img/structure/B14474615.png)
![Vanadium(4+) tetrakis[(piperidin-1-yl)methanide]](/img/structure/B14474630.png)
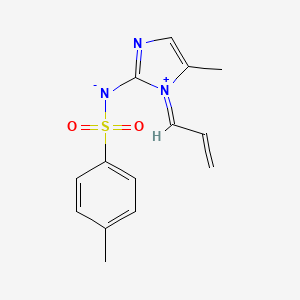


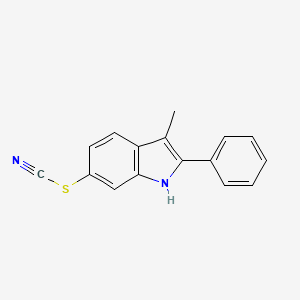

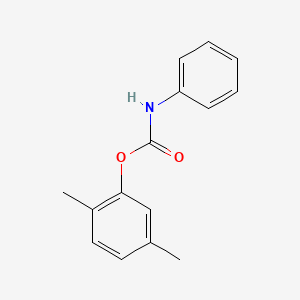
oxidanium tetrafluoroborate](/img/structure/B14474672.png)
